molecular formula C13H8BrF3O B8251848 4-(2-Trifluoromethylphenoxy)bromobenzene

4-(2-Trifluoromethylphenoxy)bromobenzene

Cat. No.: B8251848
M. Wt: 317.10 g/mol
InChI Key: WPYHYIWCXLZMFT-UHFFFAOYSA-N
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Description

4-(2-Trifluoromethylphenoxy)bromobenzene is a brominated aromatic compound featuring a bromobenzene core substituted at the para position with a phenoxy group bearing a trifluoromethyl (-CF₃) group at its ortho position. This structure combines the electron-withdrawing effects of bromine and the trifluoromethyl group, which influence its chemical reactivity, physical properties, and metabolic behavior.

Properties

IUPAC Name

1-bromo-4-[2-(trifluoromethyl)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O/c14-9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)13(15,16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYHYIWCXLZMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Trifluoromethylphenoxy)bromobenzene can be synthesized through several methods. One common method involves the reaction of 2-trifluoromethylphenol with 4-bromophenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Another method involves the use of Suzuki-Miyaura coupling, where 2-trifluoromethylphenylboronic acid is coupled with 4-bromophenyl triflate in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are typically optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethylphenoxy)bromobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Products include 4-(2-trifluoromethylphenoxy)aniline or 4-(2-trifluoromethylphenoxy)thiophenol.

    Oxidation: Products include quinone derivatives.

    Reduction: Products include 4-(2-methylphenoxy)bromobenzene.

Scientific Research Applications

4-(2-Trifluoromethylphenoxy)bromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Trifluoromethylphenoxy)bromobenzene involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties to the molecule, affecting its reactivity and binding affinity to target sites. The phenoxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-(2-trifluoromethylphenoxy)bromobenzene with structurally related bromobenzene derivatives:

Compound Boiling Point (°C/mmHg) Density (g/mL) Refractive Index Key Substituents
This compound Not reported Not reported Not reported Bromo, 2-CF₃-phenoxy
2,3,4-(Trimethoxy)bromobenzene 105–110 (2 mmHg) 1.291 1.549 Bromo, 2,3,4-trimethoxy
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Not reported Not reported Not reported Bromo, fluoro, 1-CF₃O

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in this compound strongly deactivates the aromatic ring, reducing its susceptibility to electrophilic substitution compared to methoxy-substituted analogs like 2,3,4-(trimethoxy)bromobenzene .
  • Boiling Point Trends: Bulky substituents (e.g., trifluoromethylphenoxy) likely increase boiling points relative to smaller groups (e.g., methoxy or fluoro), but direct data is lacking.
  • Density: The high density of 2,3,4-(trimethoxy)bromobenzene (1.291 g/mL) suggests that polar substituents enhance intermolecular interactions, a trend that may extend to the trifluoromethylphenoxy analog.

Metabolic Pathways and Toxicity

Bromobenzene derivatives often undergo cytochrome P450-mediated oxidation to form reactive epoxides and quinones, which contribute to hepatotoxicity . Substituents significantly alter these pathways:

  • 3-Methylcholanthrene (3-MC) Induction : Enhances detoxification of bromobenzene epoxide via epoxide hydrolase, reducing toxicity .
  • In contrast, 2,3,4-(trimethoxy)bromobenzene’s electron-donating methoxy groups could increase metabolic activation, though its detoxification via epoxide hydrolase (as seen in 3-MC-induced rats) might mitigate toxicity . Fluorine in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene may stabilize the compound against oxidation, altering metabolite profiles.

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